molecular formula C11H10 B8657632 1-Methylazulene CAS No. 769-31-3

1-Methylazulene

Cat. No. B8657632
CAS RN: 769-31-3
M. Wt: 142.20 g/mol
InChI Key: WSQIUQGZWDQMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04595694

Procedure details

5.91 g of compound B is dissolved in 60 ml. of phosphoric acid and the mixture is heated (90°-80° C.) on a water bath for 15 minutes. After cooling the mixture is poured into 300 ml of ice-water and extracted with n-hexane. The organic layer is separated, washed with water, dried over anhydrous sodium sulfonate and fractionated by silicagel column chromatography using benzene as eluent to give 3.72 g (90.1%) of the objective compound.
Name
compound B
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
90.1%

Identifiers

REACTION_CXSMILES
C[C:2]1[C:11]2[C:5]([CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[C:4]([CH2:12]C(O)=O)[CH:3]=1.P(=O)(O)(O)O>>[CH3:12][C:4]1[C:5]2[C:11]([CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:2][CH:3]=1

Inputs

Step One
Name
compound B
Quantity
5.91 g
Type
reactant
Smiles
CC1=CC(=C2C=CC=CC=C12)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with n-hexane
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfonate and fractionated by silicagel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.